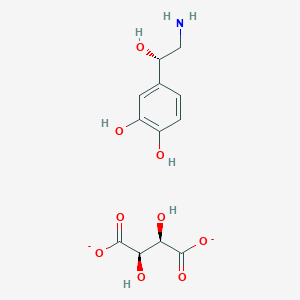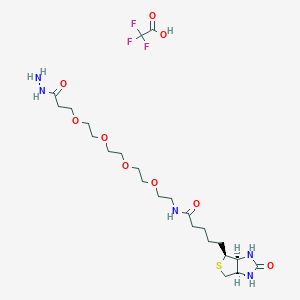
Propargyl-peg7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propargyl-peg7-amine is a compound that features a propargyl group attached to a polyethylene glycol (PEG) chain with seven ethylene glycol units, terminated with an amine group. This compound is widely used in various fields due to its unique chemical properties, which include the ability to undergo click chemistry reactions and its solubility in both aqueous and organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propargyl-peg7-amine can be synthesized through a multi-step process. One common method involves the reaction of propargyl alcohol with a PEG derivative. The PEG derivative is typically activated with a leaving group such as tosylate or mesylate, which then reacts with propargyl alcohol in the presence of a base to form the propargyl-PEG intermediate. This intermediate is then further reacted with ammonia or an amine to introduce the amine group at the terminal end .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts, such as manganese-based nanocatalysts, can enhance the efficiency of the reaction and reduce the environmental impact by allowing for milder reaction conditions and the use of recyclable catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
Propargyl-peg7-amine undergoes various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form carbonyl compounds.
Reduction: The triple bond in the propargyl group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkanes or alkenes.
Substitution: Various substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
Propargyl-peg7-amine is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in click chemistry reactions.
Biology: It is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It is employed in drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents.
Industry: It is used in the production of polymers and materials with specific properties, such as improved flexibility and biocompatibility
Wirkmechanismus
The mechanism of action of propargyl-peg7-amine primarily involves its ability to undergo click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and selective formation of triazole linkages, which are stable and biocompatible. The propargyl group acts as the alkyne component, while the amine group can be used to attach the compound to various substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl alcohol: Similar in structure but lacks the PEG chain and amine group.
Propargyl amine: Similar but without the PEG chain.
PEG-amine: Contains the PEG chain and amine group but lacks the propargyl group.
Uniqueness
Propargyl-peg7-amine is unique due to its combination of the propargyl group, PEG chain, and amine group. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C17H33NO7 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C17H33NO7/c1-2-4-19-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20-5-3-18/h1H,3-18H2 |
InChI-Schlüssel |
BZYBBAUUXGSTJD-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)
![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)
![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)


![(E,4S)-4-[[5-[2-[2,6-bis(azanyl)-4-oxidanylidene-1H-pyrimidin-5-yl]ethanoylamino]-3-fluoranyl-pyridin-2-yl]carbonylamino]pent-2-enedioic acid](/img/structure/B11929107.png)



![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)

